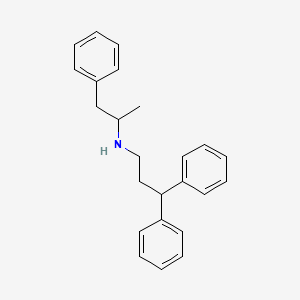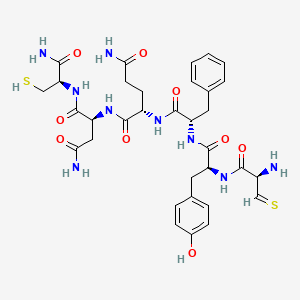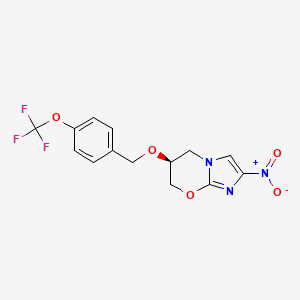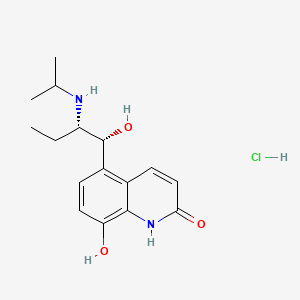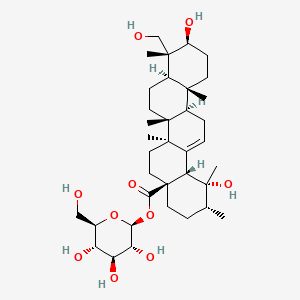
Pedunculoside
Vue d'ensemble
Description
Pedunculoside is a triterpene saponin derived from the barks of Ilex rotunda Thunb . It has been found to exhibit anti-inflammatory and hypolipidemic activities .
Synthesis Analysis
The solubility of Pedunculoside has been improved by generating a water-soluble inclusion complex composed of Pedunculoside and the polymer β-cyclodextrin (CDP). This complex was characterized using 1H NMR, FT-IR, UV-vis spectroscopy, powder X-ray diffractometry, and thermogravimetric analysis .
Molecular Structure Analysis
Pedunculoside has a molecular weight of 650.84 . Its molecular formula is C36H58O10 .
Physical And Chemical Properties Analysis
Pedunculoside is a white powder with a density of 1.31 g/cm3 . It is lipophilic and exhibits poor aqueous solubility .
Applications De Recherche Scientifique
Cardiovascular Diseases Treatment
Pedunculoside, a triterpene saponin derived from various Ilex species, holds potential as a treatment for cardiovascular diseases . However, its clinical application is hindered by poor bioavailability, rapid elimination, and extensive intestinal metabolism to rotundic acid .
Pharmacokinetics
A study was conducted to investigate the pharmacokinetic behavior of Pedunculoside. The results indicated that Pedunculoside was rapidly eliminated, with a half-life time (t 1/2) of 99.968 ± 18.284 min and a mean residence time (MRT) of 48.598 ± 8.362 min .
Traditional Chinese Medicine (TCM)
Pedunculoside is a component of Ilex rotunda, a Traditional Chinese Medicine called Jiubiying, which is used for the treatment of cold and fever, tonsillitis, sore throat, acute and chronic hepatitis .
Interaction with Other Herbal Extract Components
A study found that other coexisting components in Ilex rotunda extract (IRE) may decrease the absorption of Pedunculoside. Compound-compound interactions between Pedunculoside and other herbal extract components can alter the pharmacokinetic behavior of Pedunculoside .
Chromatographic Separation
Pedunculoside can be separated using an Agilent Zorbax Eclipse Plus C18, 2.1 × 50 mm i.d., 3.5 μm column, on a Shimadzu LC-30A UFLC system .
Mécanisme D'action
Target of Action
Pedunculoside is a naturally occurring triterpene glycoside derived from the bark of iron holly . It has been found to regulate PPAR-γ, CCAAT/Enhancer-binding Protein α (C/EBPα), and SREBP-1 expression . These targets play crucial roles in various biological processes, including inflammation, lipid metabolism, and cell proliferation.
Mode of Action
Pedunculoside interacts with its targets to exert its therapeutic effects. It downregulates the expression of EMT-related proteins through MAPK and Nrf2 pathways . This interaction results in decreased ROS production and inhibition of cell migration and invasion ability .
Biochemical Pathways
Pedunculoside affects several biochemical pathways. It modulates anti-inflammatory responses, inhibits oxidative stress, suppresses abnormal immune responses, and regulates signal transduction . It also inhibits the TNF-alpha-stimulated activation of p38 and extracellular signal-regulated kinase .
Result of Action
The molecular and cellular effects of pedunculoside’s action are significant. It has anti-inflammatory, anti-tumor, anti-viral, cholesterol-lowering, and blood-pressure-lowering effects . In addition, it has been shown to inhibit the pathological phenotypes of fibroblast-like synoviocytes and protect against collagen-induced arthritis .
Action Environment
The action, efficacy, and stability of pedunculoside can be influenced by various environmental factors. For instance, both pedunculoside and pedunculoside–βCDP exhibited the highest stability in simulated gastric fluid and simulated intestinal fluid but were readily metabolized when co-incubated with Bifidobacterium adolescentis and Bifidobacterium breve . This suggests that the gut microbiota may play a role in the metabolism and efficacy of pedunculoside.
Safety and Hazards
Propriétés
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-1,10-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H58O10/c1-19-9-14-36(30(43)46-29-27(42)26(41)25(40)21(17-37)45-29)16-15-33(4)20(28(36)35(19,6)44)7-8-23-31(2)12-11-24(39)32(3,18-38)22(31)10-13-34(23,33)5/h7,19,21-29,37-42,44H,8-18H2,1-6H3/t19-,21-,22-,23-,24+,25-,26+,27-,28-,29+,31+,32+,33-,34-,35-,36+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARPFJIXBULVPK-FBAXZNBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H58O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30962647 | |
| Record name | 1-O-(3,19,23-Trihydroxy-28-oxours-12-en-28-yl)hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30962647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
650.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pedunculoside | |
CAS RN |
42719-32-4 | |
| Record name | 1-O-(3,19,23-Trihydroxy-28-oxours-12-en-28-yl)hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30962647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the known pharmacological effects of pedunculoside?
A1: Research suggests that pedunculoside possesses several pharmacological activities, including:
- Anti-inflammatory: Pedunculoside has demonstrated significant anti-inflammatory effects in both in vitro and in vivo studies. [, ] It can inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), IL-6, IL-8, and tumor necrosis factor-α (TNF-α). [] In a mouse model of mastitis, pedunculoside attenuated inflammation by suppressing the AKT/NF-κB and MAPK signaling pathways. []
- Anti-arthritic: In a rat model of collagen-induced arthritis, pedunculoside significantly reduced synovial inflammation and bone destruction, suggesting its potential therapeutic value for rheumatoid arthritis. []
- Hypolipidemic: Studies have shown that pedunculoside exhibits cholesterol-lowering effects. [, ]
- Wound Healing: Pedunculoside has demonstrated potential in promoting oral ulcer healing in mice, possibly through the upregulation of STAT3 and Smad3 signaling pathways. []
Q2: How does pedunculoside interact with cellular targets to exert its effects?
A2: While the exact mechanisms of action are still under investigation, studies suggest pedunculoside interacts with specific signaling pathways:
- Inhibition of AKT Signaling: Pedunculoside has been shown to inhibit the phosphorylation of AKT protein by binding to its ASP-184 site, subsequently suppressing downstream pro-inflammatory pathways like NF-κB and MAPK. []
- Modulation of Hippo Pathway: Research indicates that pedunculoside can influence the Hippo pathway by targeting LATS2 mRNA, potentially contributing to its anticancer effects. []
- Upregulation of STAT3 and Smad3: Pedunculoside's ability to promote oral ulcer healing may be linked to its upregulation of STAT3 and Smad3 signaling pathways. []
Q3: What is the chemical structure of pedunculoside?
A: Pedunculoside is a triterpene saponin, meaning it consists of a triterpene aglycone (rotundic acid) attached to a sugar molecule (glucose). Its structure is characterized by a glucose ester of 3β, 19α, 23-trihydroxyurs-12-en-28-oic acid. [, ]
Q4: What are the molecular formula and weight of pedunculoside?
A: Pedunculoside has the molecular formula C42H66O13 and a molecular weight of 778.96 g/mol. [, ]
Q5: How is pedunculoside characterized using spectroscopic techniques?
A5: Various spectroscopic methods are employed for pedunculoside structural elucidation:
- Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectroscopy provide detailed information about the hydrogen and carbon environments within the molecule, respectively, helping to determine its structure. []
- Mass Spectrometry (MS): MS techniques, such as LC-MS/MS and ESI-MSn, are used to determine the molecular weight of pedunculoside and identify its fragments, aiding in structural confirmation and analyzing its metabolic profile. [, , ]
- Infrared (IR) Spectroscopy: IR spectroscopy reveals the functional groups present in pedunculoside by analyzing its interactions with infrared light. []
Q6: How stable is pedunculoside under different conditions?
A6: Studies have investigated pedunculoside's stability in various environments:
- Simulated Gastric and Intestinal Fluids: Pedunculoside exhibits good stability in simulated gastric and intestinal fluids, suggesting its potential for oral administration. []
- Microbial Metabolism: While stable in simulated gut fluids, pedunculoside is readily metabolized by certain gut bacteria, such as Bifidobacterium adolescentis and Bifidobacterium breve, highlighting the role of gut microbiota in its pharmacokinetics. [, ]
- Temperature: Pedunculoside remains stable at room temperature for a limited time and exhibits improved stability when stored at -20°C. []
Q7: What are the common methods for extracting and purifying pedunculoside?
A7: Several methods have been explored for isolating pedunculoside from plant material:
- Solvent Extraction: Ethanol is commonly used for extracting pedunculoside from Ilex rotunda bark, with optimal conditions varying depending on the desired purity and yield. [, , , ]
- Crystallization: After extraction, pedunculoside can be further purified through crystallization techniques, often using solvents like water, ethanol, or methanol. [, , , ]
- Chromatographic Techniques: Various chromatographic methods, including macroporous resin chromatography, polyamide column chromatography, and high-speed counter-current chromatography (HSCCC), have been successfully employed for pedunculoside purification. [, , ]
Q8: Are there any formulation strategies to improve pedunculoside's solubility and bioavailability?
A: Yes, the development of a water-soluble inclusion complex using polymer β-cyclodextrin (CDP) has shown significant promise in enhancing pedunculoside's solubility and bioavailability. [] This complex demonstrated improved anti-inflammatory activity compared to free pedunculoside. []
Q9: What is known about the pharmacokinetics of pedunculoside?
A: Pedunculoside exhibits poor oral bioavailability, estimated to be around 3.37% in rats. [, ] This suggests that it might be poorly absorbed or extensively metabolized before reaching systemic circulation.
Q10: How is pedunculoside metabolized in the body?
A: LC-Q-TOF/MS-based studies have identified various metabolites of pedunculoside, suggesting that it undergoes extensive phase I and phase II metabolism, primarily in the liver. [] The gut microbiota also plays a significant role in its metabolism. [, ]
Q11: What is the role of gut microbiota in pedunculoside's pharmacokinetics?
A: Studies using pseudo-germ-free rat models (with suppressed gut microbiota) have shown that the absence of gut bacteria significantly reduces the systemic exposure of pedunculoside. [] This suggests that gut microbiota facilitates the absorption and potentially influences the metabolism of pedunculoside.
Q12: What analytical methods are used to quantify pedunculoside?
A12: Several methods have been developed for accurate quantification of pedunculoside:
- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with evaporative light scattering detection (ELSD) or UV detection, is commonly employed for analyzing pedunculoside in plant materials and biological samples. [, , ]
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and selectivity for quantifying pedunculoside in complex matrices like plasma. [, , ] This method is valuable for pharmacokinetic studies.
Q13: How are the analytical methods for pedunculoside validated?
A13: Analytical methods for pedunculoside quantification undergo rigorous validation to ensure their reliability and accuracy. Key parameters assessed during method validation include:
- Linearity: The linear relationship between the analyte concentration and detector response over a defined range. [, , , ]
- Precision: The degree of agreement among individual test results under prescribed conditions (intra-day and inter-day precision). [, , , , ]
- Accuracy: The closeness of the measured value to the true value. [, , , ]
- Recovery: The efficiency of extracting the analyte from the sample matrix. [, ]
- Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively. [, , , , ]
Q14: What is the safety profile of pedunculoside?
A: While preclinical studies using a water-soluble inclusion complex of pedunculoside (PE–CDP) indicated good tolerability in single-dose administrations, [] more comprehensive toxicity studies are needed to fully assess the safety profile of pedunculoside for long-term use in humans.
Q15: What are the potential future applications of pedunculoside?
A15: Pedunculoside's diverse pharmacological activities warrant further investigation for potential therapeutic applications:
- Inflammatory Diseases: Its potent anti-inflammatory effects make it a promising candidate for conditions like rheumatoid arthritis, inflammatory bowel disease, and mastitis. [, , ]
- Metabolic Disorders: Pedunculoside's hypolipidemic properties suggest potential for managing dyslipidemia and related cardiovascular risks. [, ]
- Wound Healing: Its ability to promote oral ulcer healing suggests potential applications in wound management and tissue regeneration. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



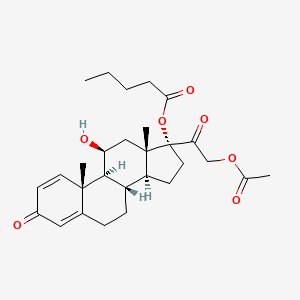
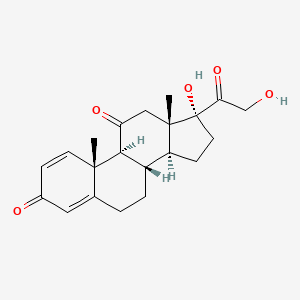
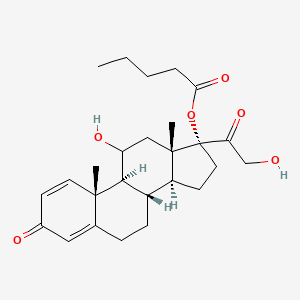
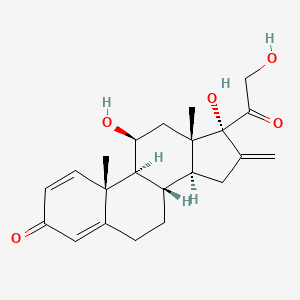

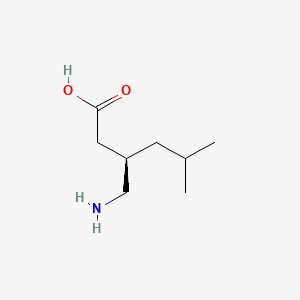


![4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenol](/img/structure/B1679078.png)
